4-(1-Methylindolin-5-yl)butanoic acid
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Overview
Description
4-(1-Methylindolin-5-yl)butanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals.
Preparation Methods
The synthesis of 4-(1-Methylindolin-5-yl)butanoic acid typically involves several steps, starting from readily available precursors. One common method involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by a series of reactions to introduce the butanoic acid moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of specific catalysts and reaction conditions to improve yield and purity .
Chemical Reactions Analysis
4-(1-Methylindolin-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Methylindolin-5-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-Methylindolin-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by interacting with cellular proteins involved in signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
4-(1-Methylindolin-5-yl)butanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique structure, which combines the indole ring with a butanoic acid moiety, potentially offering distinct biological activities and applications .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(1-methyl-2,3-dihydroindol-5-yl)butanoic acid |
InChI |
InChI=1S/C13H17NO2/c1-14-8-7-11-9-10(5-6-12(11)14)3-2-4-13(15)16/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) |
InChI Key |
RZESDHRCTWDDQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)CCCC(=O)O |
Origin of Product |
United States |
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